tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 2-(1-aminocyclopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-12-7-5-4-6-11(12)10-13(18)16(17)8-9-16/h4-7,10H,8-9,17H2,1-3H3 |
InChI Key |
QPMMPFQXJSAYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3(CC3)N |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation and Functionalization
- Starting from 4-nitroindole or related precursors, a multi-step synthesis (up to 10 steps) is employed to introduce amino groups at desired positions on the indole ring.
- For example, lithiation of a protected indole derivative at low temperature (−78 °C) using n-butyllithium allows regioselective functionalization.
- Subsequent quenching with electrophiles or carboxylation agents introduces the carboxylate functionality at the nitrogen position.
Protection of the Indole Nitrogen with tert-Butyl Carbamate
- The indole nitrogen is protected by treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine).
- The reaction is typically performed at room temperature under nitrogen atmosphere, with gas evolution indicating progress.
- After completion, the reaction mixture is quenched with aqueous acid, extracted with organic solvents (e.g., dichloromethane), washed, dried, and purified by flash chromatography.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate dissolved in THF, cooled to −78 °C; n-Butyllithium (2.5 M in hexane) added dropwise | Lithiation of protected indole intermediate | High regioselectivity achieved |
| 2 | Addition of di-tert-butyl dicarbonate (2 equiv), warming to room temperature over 3 h | Formation of tert-butyl carbamate protecting group | 80–85% yield after purification |
| 3 | Quenching with saturated ammonium chloride, extraction with DCM, drying over MgSO4 | Workup and isolation of protected intermediate | Clean product suitable for next step |
| 4 | Introduction of aminocyclopropyl substituent via nucleophilic substitution or cyclopropanation | Formation of 2-(1-aminocyclopropyl) substituent | Yields vary depending on method, typically 60–75% |
| 5 | Final purification by flash chromatography (0–30% ethyl acetate in heptane) | Isolation of pure tert-butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate | White powder, characterized by NMR and MS |
Data Table Summarizing Key Reaction Parameters
| Reaction Step | Temperature (°C) | Reagents | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Lithiation & Boc protection | −78 to RT | n-Butyllithium, Boc2O | THF | 3 h | 80–85 | Strict anhydrous conditions |
| Aminocyclopropyl introduction | 0 to RT | Aminocyclopropyl precursor, base | THF or DCM | 2–6 h | 60–75 | Requires inert atmosphere |
| Workup & Purification | RT | Saturated NH4Cl, DCM, MgSO4 | - | 1 h | - | Flash chromatography essential |
Research Findings and Optimization Notes
- The use of n-butyllithium at low temperature is critical for regioselective lithiation of the indole ring without side reactions.
- Protection of the indole nitrogen with di-tert-butyl dicarbonate proceeds efficiently under mild conditions, with DMAP or pyridine catalysis enhancing reaction rates.
- Introduction of the aminocyclopropyl group is sensitive to reaction conditions; optimizing solvent polarity and temperature improves yield and purity.
- Purification by flash chromatography using gradients of ethyl acetate in heptane is effective for isolating the target compound with high purity.
- The overall synthetic route is adaptable for scale-up with careful control of moisture and temperature.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and spectroscopic differences between tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate and related compounds from the evidence:
Key Observations:
Synthetic Pathways :
- Compounds 16a/b and 22a/b are synthesized via halogenation and cyclization reactions involving diamines or acid chlorides . The target compound’s synthesis would require cyclopropanation strategies (e.g., [2π+2σ] cycloaddition) to install the strained ring.
Spectroscopic Differentiation: The tert-butyl group’s ¹³C NMR signal (~80–85 ppm) is consistent across all compounds. The target compound’s 1-aminocyclopropyl group can be identified via distinct N-H stretches in IR and deshielded cyclopropane protons in ¹H NMR.
Structural and Functional Implications
- Aminocyclopropyl vs. Bromo/Imidazole Groups: The amino group’s ability to act as both H-bond donor and acceptor contrasts with bromo groups (weak H-bond acceptors) and imidazole carbonyls (moderate acceptors). This may influence pharmacological activity or crystallization behavior .
- Thermal Stability : Brominated compounds (16a, 22a) likely exhibit higher melting points due to increased molecular rigidity and halogen interactions.
Biological Activity
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
- Molecular Formula : C₁₆H₂₀N₂O₂
- Molecular Weight : 272.34 g/mol
- CAS Number : 2007908-87-2
Pharmacological Effects
Research indicates that this compound may exhibit the following biological activities:
- Antidepressant-like Effects : Similar compounds have demonstrated efficacy in preclinical models of depression, suggesting potential for this compound to influence mood regulation.
- Anti-inflammatory Properties : Indole derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : Some studies suggest that indole-based compounds can induce apoptosis in cancer cells, hinting at potential uses in oncology.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various indole derivatives. The findings indicated that certain structural modifications enhanced activity at the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. Although specific data on this compound was not included, the implications for similar compounds suggest a promising avenue for further research.
Study 2: Anti-inflammatory Mechanisms
Research examining the anti-inflammatory properties of indole derivatives found that these compounds could inhibit the production of pro-inflammatory cytokines. The study utilized both in vitro and in vivo models to demonstrate the effectiveness of these compounds in reducing inflammation markers. This provides a basis for investigating this compound within similar experimental frameworks.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 2007908-87-2 |
| Potential Activities | Antidepressant, Anti-inflammatory, Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
